molecular formula C9H11F2NO B14859173 2-(2,3-Difluoro-phenoxy)-propylamine

2-(2,3-Difluoro-phenoxy)-propylamine

Cat. No.: B14859173
M. Wt: 187.19 g/mol
InChI Key: AQJANBKEBDJFQX-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-phenoxy)-propylamine is an organic compound that features a phenoxy group substituted with two fluorine atoms at the 2 and 3 positions, attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-phenoxy)-propylamine typically involves the reaction of 2,3-difluorophenol with a suitable propylamine derivative. One common method is the nucleophilic substitution reaction where 2,3-difluorophenol reacts with 3-chloropropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-phenoxy)-propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives with different oxidation states.

    Substitution: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-Difluoro-phenoxy)-propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenoxy ring can enhance binding affinity and selectivity by forming strong interactions with the target site. This can lead to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluoro-phenoxy)-propylamine
  • 2-(3,4-Difluoro-phenoxy)-propylamine
  • 2-(2,3-Difluoro-phenoxy)-ethanol

Uniqueness

2-(2,3-Difluoro-phenoxy)-propylamine is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities, selectivities, and overall efficacy in various applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2,3-difluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11F2NO/c1-6(5-12)13-8-4-2-3-7(10)9(8)11/h2-4,6H,5,12H2,1H3

InChI Key

AQJANBKEBDJFQX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=C(C(=CC=C1)F)F

Origin of Product

United States

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